4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of heterocyclic compounds with pyrrole and thiazole rings has been a subject of interest due to their potential biological activities. In one study, a series of compounds with a pyrrole ring were synthesized using the Paal-Knorr method, which is a well-known procedure for constructing pyrrole rings. The synthesis began with commercially available 4-trifluoromethoxyaniline and proceeded through a four-step process. The final compounds featured a trifluoromethoxyphenyl group, a dimethylated pyrrole, and a thiazole ring substituted with various R groups. The addition of the thiazole ring was achieved through chloroacylation with chloroacetonitrile followed by heterocyclization with thioamides or thioureas .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were not directly discussed in the provided papers. However, the general approach to elucidating the structures of such compounds typically involves spectral analysis and elemental analysis. These methods allow researchers to confirm the presence of the desired functional groups and the overall molecular framework. In the case of the pyridine derivatives synthesized in another study, spectral data and elemental analysis were used to confirm the structures of the newly synthesized compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these heterocyclic compounds are multi-step and involve the formation of several bonds. For instance, the synthesis of pyridine derivatives from 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile involved a one-step reaction of benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate. Further reactions with hydrazine hydrate led to the formation of hydrazinocarbonyl derivatives. Additionally, the synthesis of Schiff's bases, pyrazole derivatives, urea derivatives, and carbamates from these pyridine derivatives was reported, showcasing the chemical versatility of the core structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, such as solubility, melting points, and stability, were not detailed in the provided papers. However, such properties are typically influenced by the functional groups present and the overall molecular geometry. The presence of a trifluoromethoxy group and the thiazole ring in the pyrrole derivatives and the various substituents in the pyridine derivatives would affect these properties. The antimicrobial and anticancer activities of the pyridine derivatives were evaluated, indicating the biological relevance of these compounds .
Scientific Research Applications
Photochemical Properties
- The photochemical properties of thiophene analogs, including 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile, have been studied, focusing on fluorescence behavior and deactivation pathways. These compounds exhibit unique behaviors in different solvents, such as radiationless decay to the ground state in the gas phase and weak red-shifted emission in polar solvents (Bohnwagner, Burghardt, & Dreuw, 2017).
Synthetic Applications
- A study on the synthesis of photochromic diarylethene with a disulfide bridge used 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile. This indicates its role in developing new photochromic materials (Belikov et al., 2015).
Biological Activity
- Research on new 6,6-dimethyl-2-oxo-4-{2-[5-alkylsilyl(germyl)]furan(thiophen)-2-yl}vinyl-5,6-dihydro-2H-pyran-3-carbonitriles, which are structurally related to 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile, explores their potential biological activities, such as cytotoxicity and matrix metalloproteinase inhibition (Ignatovich et al., 2015).
Progesterone Receptor Modulators
- The compound has been involved in studies for developing new progesterone receptor modulators, which can have implications in female healthcare, including contraception and treatment of certain breast cancers (Fensome et al., 2008).
Antibacterial Applications
- A compound structurally similar to 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile has been evaluated for its antibacterial activity against various bacteria, indicating potential applications in developing new antibacterial agents (Vazirimehr et al., 2017).
properties
IUPAC Name |
4,5-dimethyl-2-pyrrol-1-ylthiophene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-8-9(2)14-11(10(8)7-12)13-5-3-4-6-13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKOKTPVYFIDPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)N2C=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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